REACTION_CXSMILES
|
[CH2:1]([NH:3][C:4](=O)[C@@H:5]1[CH2:9][CH2:8][CH2:7]N1)[CH3:2].[CH2:11](OC(N[C@H](C(O)=O)C)=O)[C:12]1C=CC=[CH:14][CH:13]=1.C[N:28](C)[CH:29]=[O:30].O1CCC[CH2:33]1>>[CH:4]1([N:3]([CH:1]2[CH2:2][CH2:14][CH2:13][CH2:12][CH2:11]2)[C:29]([NH2:28])=[O:30])[CH2:5][CH2:9][CH2:8][CH2:7][CH2:33]1
|
Name
|
N, N-dicyclohexylcarbodiimide
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5.6 g
|
Type
|
reactant
|
Smiles
|
C(C)NC([C@H]1NCCC1)=O
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)N[C@@H](C)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After 1 hour of stirring at 0 degrees C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
to stand for 12 hours at room temperature
|
Duration
|
12 h
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)N(C(=O)N)C1CCCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |